Veliparib - 912444-00-9

Veliparib

Catalog Number: EVT-287989
CAS Number: 912444-00-9
Molecular Formula: C13H16N4O
Molecular Weight: 244.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Veliparib, chemically known as (R)-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. [ [] ] PARP enzymes play a critical role in various cellular processes, notably DNA damage repair, making them attractive targets for cancer therapy. [ [] ] Veliparib is classified as a PARP inhibitor and is widely studied for its potential to enhance the efficacy of chemotherapy and as a single agent in cancers with specific DNA repair deficiencies. [ [], [], [], [] ]

Future Directions
  • Identifying predictive biomarkers: Further research is crucial to identify specific biomarkers that can predict response to Veliparib, enabling personalized treatment strategies. [ [], [], [] ]
  • Overcoming resistance mechanisms: Investigations into mechanisms of resistance, such as BRCA reversion mutations, are vital for developing strategies to overcome treatment failure. [ [] ]
  • Exploring novel combination therapies: Combining Veliparib with other targeted therapies, like CDK inhibitors, holds promise for enhancing efficacy in cancers with specific molecular profiles. [ [] ]
  • Developing more potent and selective PARP inhibitors: Continued research into PARP inhibitors with improved pharmacokinetic and pharmacodynamic properties is crucial for enhancing therapeutic outcomes. [ [] ]
Classification and Source

Veliparib is classified as a small molecule drug and falls under the category of PARP inhibitors. It was developed by Abbott Laboratories and has been primarily investigated for its use in treating various cancers, including breast, ovarian, and lung cancers. The compound's ability to sensitize cancer cells to DNA-damaging agents makes it a valuable candidate for combination therapies in oncology.

Synthesis Analysis

The synthesis of veliparib involves multiple steps that can be optimized for yield and purity. Recent studies have focused on developing prodrugs of veliparib, which are designed to improve pharmacokinetics and target delivery. Key methods include:

  1. Self-immolative Linkers: The use of p-aminobenzyl alcohol (PABA) and p-hydroxybenzyl alcohol (PHBA) as linkers facilitates different metabolic susceptibilities, allowing for controlled release of veliparib upon enzymatic cleavage .
  2. Coupling Reactions: The synthesis typically involves coupling reactions with intermediates such as N-Boc-l-alanine and 2,3-diaminobenzamide, utilizing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to promote amide bond formation .
  3. Yield Optimization: Various synthetic routes have been explored, yielding compounds with varying efficiencies; for example, one synthesis route achieved a 92% yield for a specific prodrug derivative .
Molecular Structure Analysis

The molecular structure of veliparib can be characterized by its core thieno[3,4-d]imidazole-4-carboxamide framework. Key features include:

  • Molecular Formula: C15_{15}H19_{19}N5_{5}O
  • Molecular Weight: 285.35 g/mol
  • Structural Characteristics: Veliparib contains an imidazole ring that is crucial for its interaction with the PARP enzyme. The compound's structure allows it to mimic the substrate of PARP, facilitating effective binding and inhibition .

Structural Data

  • X-ray Crystallography: Studies have shown that veliparib adopts a specific conformation when bound to PARP-1, involving key hydrogen bonding interactions that stabilize its active form within the enzyme's catalytic site .
Chemical Reactions Analysis

Veliparib undergoes various chemical reactions during its synthesis and biological activity:

  1. Hydrolysis: Prodrugs of veliparib are designed to undergo hydrolytic cleavage in the presence of specific enzymes, releasing active veliparib.
  2. Amidation and Esterification: These reactions are critical during the synthesis phase where intermediates are formed through coupling with carboxylic acids or alcohols .
  3. Drug Metabolism: In vivo studies indicate that veliparib is metabolized primarily through oxidative pathways, which can affect its pharmacokinetics and bioavailability.
Mechanism of Action

Veliparib exerts its therapeutic effects primarily through the inhibition of PARP enzymes, which play a pivotal role in repairing single-strand breaks in DNA. The mechanism involves:

  • Competitive Inhibition: Veliparib competes with NAD+^+ (nicotinamide adenine dinucleotide) for binding to the catalytic domain of PARP-1, effectively blocking its activity.
  • Augmentation of DNA Damage: By inhibiting PARP, veliparib prevents the repair of DNA damage caused by chemotherapeutic agents or radiation therapy, leading to increased cell death in cancerous tissues .

Data Supporting Mechanism

In preclinical models, veliparib has been shown to enhance the cytotoxic effects of radiation therapy by increasing γH2AX foci formation—an indicator of DNA damage—thereby confirming its role in amplifying cellular responses to DNA damage .

Physical and Chemical Properties Analysis

Veliparib possesses several notable physical and chemical properties:

  • Solubility: The compound is soluble in dimethyl sulfoxide but exhibits limited solubility in water.
  • Stability: Veliparib is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • pKa Value: The pKa values indicate its ionization behavior at physiological pH levels, crucial for understanding its absorption and distribution characteristics.

Relevant Data

  • Melting Point: Approximately 175 °C
  • Log P (Partition Coefficient): Indicates moderate lipophilicity, influencing membrane permeability.
Applications

Veliparib has several scientific applications, particularly in oncology:

  1. Cancer Therapy: It is primarily investigated as an adjunct therapy to enhance the efficacy of traditional chemotherapeutic agents and radiation therapy.
  2. Clinical Trials: Numerous clinical trials are ongoing to evaluate its effectiveness across various cancer types, including breast and ovarian cancers.
  3. Research Tool: Veliparib serves as a valuable tool in research settings for studying DNA repair mechanisms and developing new therapeutic strategies targeting similar pathways.

Properties

CAS Number

912444-00-9

Product Name

Veliparib

IUPAC Name

2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

InChI

InChI=1S/C13H16N4O/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17)/t13-/m1/s1

InChI Key

JNAHVYVRKWKWKQ-CYBMUJFWSA-N

SMILES

CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

2-((R)-2-methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide
2-(2-methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide
ABT 888
ABT-888
ABT888
velipari

Canonical SMILES

CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N

Isomeric SMILES

C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.